molecular formula C21H13Cl2NS B3036185 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 339013-15-9

3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline

Cat. No.: B3036185
CAS No.: 339013-15-9
M. Wt: 382.3 g/mol
InChI Key: BQYWKZXXRMMQEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a quinoline core, with one of the chlorophenyl groups linked via a sulfanyl (thioether) bond. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzene and quinoline derivatives.

    Formation of Thioether Bond: The 4-chlorobenzene is reacted with a sulfur source to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with a quinoline derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in biological pathways.

    Interact with Receptors: Modulate receptor activity to exert its effects.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline is unique due to its specific structural features, such as the presence of two 4-chlorophenyl groups and a quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWKZXXRMMQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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